![molecular formula C14H8Cl2N2O3S B6423913 N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 176788-84-4](/img/structure/B6423913.png)
N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide” is characterized by a five-membered thiazole ring attached to a chromen-3-yl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to possess analgesic properties . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole compounds have shown anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, tendonitis, and other musculoskeletal conditions.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties . Antimicrobial substances inhibit the growth of microorganisms like bacteria, fungi, and protozoans.
Antifungal Activity
Thiazole compounds have been found to have antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole derivatives have shown antiviral effects . Antiviral drugs are a class of medication used specifically for treating viral infections.
Diuretic Activity
Thiazole compounds have been reported to have diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic properties . These compounds can inhibit the growth of tumors and can kill cancer cells.
Mechanism of Action
Target of Action
The compound N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a derivative of thiazole and chromene . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a broad impact at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-(6,8-dichloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3S/c1-6(19)17-14-18-11(5-22-14)9-3-7-2-8(15)4-10(16)12(7)21-13(9)20/h2-5H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXLPZHAIJPTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide |
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